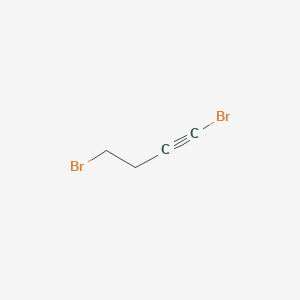

1,4-Dibromobut-1-yne

Description

Contextualization of Dihalogenated Butynes as Versatile Synthetic Intermediates

Dihalogenated butynes are characterized by a four-carbon chain containing a carbon-carbon triple bond and two halogen atoms. The positions of the triple bond and the halogens can vary, leading to a range of isomers with distinct reactivity. These compounds are highly valued in organic synthesis due to the presence of multiple reactive sites. The alkyne moiety can participate in various reactions, including cycloadditions and transition-metal-catalyzed cross-coupling reactions, while the carbon-halogen bonds serve as handles for nucleophilic substitution and the formation of organometallic reagents. acs.org This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework, making dihalogenated butynes versatile intermediates in the synthesis of complex organic molecules. acs.org

Strategic Importance of 1,4-Dibromobut-1-yne (and related but-2-yne isomers) in Complex Molecular Construction

Among the dihalogenated butynes, this compound and its isomer, 1,4-dibromobut-2-yne, hold significant strategic importance. The terminal alkyne in this compound offers a reactive site for transformations such as Sonogashira coupling, which is instrumental in forming carbon-carbon bonds. acs.org The bromine atoms at the 1 and 4 positions are susceptible to nucleophilic attack, enabling the introduction of various functional groups and the construction of heterocyclic and macrocyclic structures. rsc.org

The symmetrical nature of 1,4-dibromobut-2-yne makes it a valuable precursor for the synthesis of molecules with C2 symmetry. It is frequently employed in reactions with nucleophiles to generate substituted but-2-yne derivatives. ontosight.ai For instance, its reaction with piperidine (B6355638) yields 1,4-dipiperidino-2-butyne, a compound of interest in medicinal chemistry. ontosight.ai Furthermore, 1,4-dibromobut-2-yne has been utilized in the synthesis of macrocyclic compounds through condensation reactions with dicarboxylic acid salts. rsc.org

The strategic placement of the bromine atoms and the alkyne in these isomers allows for their use as four-carbon building blocks in a variety of complex synthetic endeavors, including the preparation of natural products and novel materials.

Historical and Current Research Trajectories for Multifunctional Brominated Alkynes

Historically, the synthesis of brominated alkynes often involved harsh reaction conditions. acs.org However, the development of milder and more efficient methods, such as the use of N-bromosuccinimide (NBS) with a silver catalyst, has made these compounds more accessible for synthetic applications. acs.org

Current research continues to focus on expanding the synthetic utility of multifunctional brominated alkynes. One area of active investigation is their use in transition-metal-catalyzed reactions. acs.org Researchers are exploring new catalytic systems to achieve novel transformations and improve the efficiency and selectivity of existing methods. For example, rhodium-catalyzed cycloaddition reactions involving alkynes are being investigated for the construction of complex cyclic systems. tdx.catnih.gov

Another significant trend is the application of these compounds in the synthesis of biologically active molecules and functional materials. The ability to introduce a variety of substituents via the bromine atoms makes them attractive starting materials for drug discovery programs and the development of advanced materials with specific properties. The ongoing exploration of the reactivity of brominated alkynes promises to yield even more powerful tools for the construction of complex and valuable molecules.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4Br2 | nih.gov |

| Molecular Weight | 211.88 g/mol | nih.gov |

| XLogP3-AA | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Exact Mass | 211.86593 Da | nih.gov |

Table 2: Related Butyne Compounds and their Applications

| Compound Name | Key Application(s) | Source(s) |

| 1,4-Dibromobut-2-yne | Synthesis of macrocycles, amino acid derivatives, and aliskiren (B1664508) intermediate. | |

| 1-Bromobut-1-yne (B1609917) | Building block in organic synthesis for complex molecules and polymers. | |

| 1-Bromo-2-butyne | Intermediate in the synthesis of six to eight membered annulated ring compounds. | cymitquimica.com |

| 1,4-Dipiperidino-2-butyne | Investigated for potential neuroprotective and anti-inflammatory properties. | ontosight.ai |

| 1,4-Dibromobutan-2-one | Intermediate in the synthesis of pharmaceuticals and agrochemicals. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4Br2 |

|---|---|

Molecular Weight |

211.88 g/mol |

IUPAC Name |

1,4-dibromobut-1-yne |

InChI |

InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,3H2 |

InChI Key |

YXNWTVSQTHQWJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C#CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dibromobut 1 Yne and Its Derivatives

Bromination Techniques for Acetylenic and Propargylic Positions

The introduction of bromine atoms onto an alkyne or its adjacent propargylic positions is a fundamental strategy for the synthesis of brominated butynes. These techniques require careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination of Butyne Scaffolds

The regioselective bromination of butyne frameworks is crucial for selectively placing bromine atoms at either the acetylenic or propargylic carbons. While direct bromination of internal alkynes can lead to di- or tetra-bromo adducts, achieving selective monobromination at a specific position requires carefully chosen reagents and conditions. For instance, electrophilic bromination of alkynes often proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of bromine across the triple bond. masterorganicchemistry.com The selectivity of bromination reactions is influenced by the electronic and steric properties of the substituents on the butyne scaffold. Free radical bromination, on the other hand, tends to be highly selective, favoring substitution at the position that forms the most stable radical intermediate. masterorganicchemistry.com

Synthetic Routes from Butyne-1,4-diols

A common and effective method for synthesizing 1,4-dibromo-2-butyne (B1582476) involves the conversion of 2-butyne-1,4-diol (B31916). This transformation can be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and bromine. One documented procedure involves suspending triphenylphosphine in dry acetonitrile (B52724) and reacting it with bromine to form the brominating agent in situ, which then converts the diol to the corresponding dibromide. chemspider.com The direct bromination of 2-butyne-1,4-diol with elemental bromine in an aqueous medium has also been reported to produce 2,3-dibromo-2-butene-1,4-diol. google.com This butenediol can potentially serve as a precursor to other brominated butyne derivatives through subsequent reactions.

Synthesis of 1,4-Dibromobut-1-yne from Diverse Precursors

Beyond butyne-based starting materials, this compound and its isomers can be accessed from more saturated precursors like butane (B89635) and butene derivatives through a series of controlled reactions.

Conversion of Related Butane/Butene Derivatives

The synthesis of dibrominated butanes and butenes can serve as an entry point to the desired alkynes. For example, the halogenation of butane with bromine can yield various bromobutane isomers, with the reaction showing a high degree of selectivity. pcc.eu Similarly, the addition of bromine to butenes, such as (E)-2-butene or (Z)-2-butene, leads to the formation of dibromobutanes with specific stereochemistry due to the anti-addition mechanism. libretexts.org These saturated or partially saturated dibromo compounds can then be subjected to elimination reactions to introduce the alkyne functionality. The synthesis of 1,4-dibromobutane (B41627) itself can be accomplished via the ring-opening of tetrahydrofuran (B95107) with hydrobromic acid. youtube.com

The direct bromination of but-2-ene is a primary route to (2Z)-1,2-dibromobut-2-ene, typically performed in an inert solvent to control the reaction. Furthermore, bromination of 1,3-butadiene (B125203) can produce dibromoalkenes, which may be isomerized to access different isomers.

Chemo- and Regioselective Preparations

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted bromoalkynes. For instance, a method for the chemo- and regioselective reductive deoxygenation of 1-en-4-yn-3-ols to 1,4-enynes has been developed using a cooperative catalysis system of FeF₃ and TfOH. rsc.org While not directly producing this compound, this highlights the advanced strategies available for selective transformations in related systems.

The [2+2+2] cycloaddition of alkynes is another powerful tool for constructing substituted aromatic rings with predetermined regiochemistry. thieme-connect.com Although attempts to use 1,4-dibromobut-2-yne in such reactions were not always successful, the strategy itself offers a high degree of control over substituent placement. thieme-connect.com

Advanced Synthetic Protocols and Catalyst Systems

Modern organic synthesis increasingly relies on advanced protocols and catalytic systems to enhance efficiency, selectivity, and functional group tolerance. In the context of synthesizing brominated butynes, transition metal catalysis plays a significant role. For example, palladium-catalyzed reactions of alkyne-tethered cyclohexadienones demonstrate regioselective cyclizations. researchgate.net While not a direct synthesis of the target compound, these methodologies showcase the potential of transition metals to control reactivity and selectivity in complex molecules containing alkyne moieties.

Furthermore, the development of novel brominating agents and systems continues to be an active area of research. Mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium have been used for the stereoselective bromination of alkynes, offering a practical alternative to using liquid bromine. rsc.org

Transition Metal-Mediated Syntheses of Brominated Alkynes

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of brominated alkynes. These methods often provide high levels of regio- and stereoselectivity, which can be difficult to achieve with traditional synthetic routes. mdpi.comnih.gov A variety of transition metals, including palladium, copper, gold, and silver, have been successfully employed in these transformations. csic.esresearchgate.netacs.org

One common strategy involves the coupling of a terminal alkyne with a bromine source in the presence of a transition metal catalyst. For instance, the use of a silver catalyst with N-bromosuccinimide (NBS) is a widely adopted method for the synthesis of bromoalkynes due to its mild reaction conditions and high efficiency. acs.org The proposed mechanism for this reaction involves the formation of a bromoalkyne intermediate through silver-promoted bromination of the terminal alkyne. acs.org

Palladium-catalyzed reactions are also prevalent in the synthesis of brominated alkynes and their derivatives. mdpi.com For example, palladium(II) trifluoroacetate (B77799), in combination with a diphosphine ligand, can catalyze the coupling of bromoalkynes with benzoic acids to form isocoumarins. csic.es The reaction is thought to proceed through the initial anti-addition of the acid to the alkyne, followed by an oxidative annulation of the resulting β-bromoenol benzoate. mdpi.com

Copper-catalyzed reactions have also proven effective for the synthesis of various compounds starting from brominated alkynes. A notable example is the Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes, which proceeds under mild conditions to form sensitive enynes with full retention of stereochemistry. acs.org Furthermore, a combination of silver triflate and copper(I) iodide can co-catalyze the direct alkynylation and cyclization of N-iminoisoquinolinium ylides with bromoalkynes. acs.org

Gold catalysts have also been utilized in the synthesis of derivatives from bromoalkynes. For instance, gold(I)-phosphine complexes can catalyze the tandem intermolecular hydroalkoxylation/Claisen rearrangement between chloroalkynes and allylic alcohols, a process that could potentially be adapted for bromoalkynes. csic.es

The following table summarizes selected transition metal-mediated syntheses involving brominated alkynes:

| Catalyst System | Reactants | Product Type | Key Features |

| Ag catalyst / NBS | Terminal Alkyne | Bromoalkyne | Mild conditions, high efficiency. acs.org |

| Pd(II) trifluoroacetate / DPEPhos | Bromoalkyne, Benzoic Acid | Isocoumarin | Wide scope. csic.es |

| Copper Catalyst | Vinylsiloxane, Bromoalkyne | Enyne | Mild, efficient, stereoretentive. acs.org |

| AgOTf / CuI | N-iminoisoquinolinium ylide, Bromoalkyne | H-pyrazolo[5,1-a]isoquinoline | One-pot C-H activation and cyclization. acs.org |

| [AuCl(JohnPhos)] / NaBARF | Chloroalkyne, Allylic Alcohol | γ,δ-unsaturated α-chloroketone | Tandem hydroalkoxylation/Claisen rearrangement. csic.es |

Green Chemistry and Sustainable Synthesis Approaches for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising green approach for bromination reactions involves the in situ generation of the brominating agent from safer, more readily available precursors. For example, methods have been developed that utilize a non-toxic bromine source like tetrabutylammonium (B224687) bromide in combination with an oxidizing agent such as hydrogen peroxide and a catalyst like ammonium (B1175870) vanadate. researchgate.net This approach mimics the action of bromoperoxidase enzymes found in nature and can be performed under mild conditions with short reaction times. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. Selective oxyhalogenations of alkynes have been successfully carried out in water using reagents like N-bromosuccinimide (NBS) in the presence of an amphiphile. organic-chemistry.org This method avoids the use of volatile organic solvents and allows for the recycling of the reaction medium and catalyst. organic-chemistry.org

Furthermore, transition metal-free catalytic systems are being explored as a more sustainable alternative to traditional metal-catalyzed reactions. rsc.org For instance, the transition-metal-free thioboration of terminal alkynes provides access to synthetically useful vinyl boranes. acs.org While not a direct synthesis of this compound, the principles of avoiding heavy metals are applicable to the broader field of alkyne functionalization.

The following table highlights some green chemistry approaches relevant to the synthesis of brominated compounds:

| Approach | Reagents | Key Advantages |

| Biomimetic Bromination | NH4VO3, H2O2, Tetrabutylammonium bromide | Non-toxic bromine source, mild conditions, short reaction times. researchgate.net |

| Aqueous Bromination | NBS, Amphiphile, Water | Use of water as a solvent, recyclable catalyst and medium. organic-chemistry.org |

| Transition-Metal-Free Catalysis | Organocatalysts | Avoids the use of potentially toxic and expensive heavy metals. rsc.org |

Flow Chemistry and Continuous Manufacturing for Brominated Alkynes

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for chemical synthesis, offering several advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, scalable production.

For hazardous reactions like bromination, which often involve highly reactive and toxic reagents such as molecular bromine, flow chemistry provides a significantly safer alternative. mdpi.com By generating the hazardous brominating agent in situ within a closed-loop system and immediately consuming it in the subsequent reaction, the risks associated with handling and storing large quantities of dangerous materials are minimized. mdpi.comresearchgate.net

A typical flow setup for bromination involves pumping streams of an oxidant (e.g., sodium hypochlorite) and a bromide source (e.g., hydrobromic acid or potassium bromide) into a reactor where they mix and generate the active brominating species. mdpi.com This stream is then immediately combined with the substrate to be brominated. The reaction mixture then flows through a coil reactor, where the residence time can be precisely controlled to optimize the reaction, before being quenched to neutralize any remaining reactive species. researchgate.net

This approach has been successfully applied to the polybromination of various substrates, including alkenes and aromatic compounds, with high yields. mdpi.com While a specific flow synthesis for this compound is not detailed in the provided context, the principles and methodologies are directly applicable. For example, a continuous flow approach for the desulfurative bromination of sulfides has been developed, demonstrating the versatility of this technology. uco.es

The table below outlines the key parameters and advantages of a representative flow bromination process:

| Parameter | Description | Advantage |

| Reagent Generation | In situ generation of Br2 or KOBr. mdpi.com | Enhanced safety by avoiding storage of hazardous reagents. mdpi.com |

| Reaction Control | Precise control of stoichiometry, temperature, and residence time. | Improved yield, selectivity, and reproducibility. beilstein-journals.org |

| Scalability | Continuous process allows for easy scaling by extending run time. | Facilitates production of larger quantities without process redevelopment. |

| Safety | Minimized volume of hazardous materials at any given time. | Reduced risk of runaway reactions and exposure. researchgate.net |

Mechanistic Investigations of 1,4 Dibromobut 1 Yne Reactivity

Unraveling Reaction Pathways of Acetylenic Bromine Functionality

The bromine atom attached to the sp-hybridized carbon of the alkyne imparts unique reactivity to the triple bond, making it susceptible to various transformations.

Nucleophilic Substitution Mechanisms at the sp-Hybridized Carbon

The electron-deficient nature of the sp-hybridized carbon adjacent to the bromine atom in 1,4-dibromobut-1-yne makes it a target for nucleophilic attack. Haloalkynes, in general, can act as electrophilic acetylenic synthons, undergoing an addition-elimination pathway when reacting with nucleophiles. acs.org This reactivity is harnessed in various synthetic applications, including the construction of complex molecules.

Acetylide anions, being potent nucleophiles, can participate in substitution reactions with alkyl halides. libretexts.orglibretexts.orgmasterorganicchemistry.comprutor.ai While this reaction is typically discussed in the context of forming new carbon-carbon bonds by attacking sp3-hybridized carbons, the principles of nucleophilic attack are relevant. libretexts.orglibretexts.orgmasterorganicchemistry.comprutor.ai In the case of this compound, a nucleophile can attack the sp-hybridized carbon, leading to the displacement of the bromide ion. The presence of the triple bond and the halogen bestows unique reactivity upon the molecule.

The table below summarizes the general reactivity of haloalkynes with nucleophiles.

| Nucleophile Type | General Reaction Outcome | Mechanistic Notes |

| Amines | Formation of ynamines or amides | Can proceed through an addition-elimination mechanism. acs.org |

| Thiolates | Formation of thioalkynes | Similar to reactions with amines. |

| Organometallic Reagents | Carbon-carbon bond formation | Can be catalyzed by transition metals. nih.gov |

Radical Pathways Involving Bromoacetylenic Radicals

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a bromoacetylenic radical. windows.netresearchgate.net This process can be initiated by heat or light and is a key step in radical chain reactions. libretexts.org Radical reactions are a fundamental aspect of organic chemistry, involving highly reactive species with an unpaired electron. numberanalytics.com

The generation of radical species can also be achieved through visible-light-mediated processes, often involving a photocatalyst. rsc.org These methods offer a controlled way to initiate radical reactions. The bromoacetylenic radical, once formed, can participate in various propagation steps, such as hydrogen abstraction or addition to double bonds. libretexts.org The termination of the radical chain occurs when two radical species combine. libretexts.orgnumberanalytics.com

The bond dissociation energy of the C-Br bond is a critical factor in these radical reactions. rsc.orgchemistrysteps.com The relative instability of the C-Br bond in the corresponding radical anion can influence the reaction pathway. rsc.org

Electrophilic Additions to the Triple Bond Adjacent to Bromine

The triple bond in this compound can undergo electrophilic addition reactions, although its reactivity is influenced by the electron-withdrawing nature of the adjacent bromine atom. libretexts.orgchemistrysteps.comunacademy.com The addition of electrophiles like halogens (e.g., Br₂) or hydrogen halides (HX) to alkynes is a well-established transformation. libretexts.orgchemistrysteps.combyjus.com

In the case of halogen addition (bromination), the reaction typically proceeds through a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.comtandfonline.com The subsequent attack by a bromide ion leads to the formation of a di- or tetra-bromo product, often with a specific stereochemistry (anti-addition). masterorganicchemistry.comtandfonline.comjove.com The addition of one equivalent of a halogen to an alkyne forms a trans-dihaloalkene as the major product. jove.com

The following table outlines the general mechanism of electrophilic addition of bromine to an alkyne:

| Step | Description |

| 1. Polarization | The approaching π bond of the alkyne induces a dipole in the Br₂ molecule. libretexts.org |

| 2. Formation of Bromonium Ion | The π electrons of the alkyne attack the polarized bromine, forming a cyclic bromonium ion intermediate. libretexts.orglibretexts.orgtandfonline.com |

| 3. Nucleophilic Attack | A bromide ion attacks the bromonium ion, leading to the opening of the ring and the formation of the dibromoalkene. libretexts.orgtandfonline.com |

The regioselectivity of the addition of hydrogen halides to unsymmetrical alkynes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents. libretexts.org However, the presence of the bromine atom on the alkyne in this compound can influence this regioselectivity.

Examination of Reactivity at the Remote Bromine (C4)

The bromine atom attached to the sp3-hybridized carbon at the C4 position exhibits reactivity characteristic of a primary alkyl halide.

S(_N)2 and S(_N)1 Type Reactions at the sp3-Hybridized Carbon

The C4-Br bond in this compound is susceptible to nucleophilic substitution reactions. Given that it is a primary alkyl halide, the S(_N)2 mechanism is generally favored. openochem.orgneetprep.comncert.nic.in In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. openochem.org This reaction is sensitive to steric hindrance, and primary alkyl halides are ideal substrates. openochem.org

Acetylide anions are excellent nucleophiles for S(_N)2 reactions with primary alkyl halides, providing a powerful method for carbon-carbon bond formation. libretexts.orglibretexts.orgmasterorganicchemistry.comprutor.aiopenochem.org The reaction of an acetylide with a primary alkyl halide proceeds via a backside attack, resulting in an inversion of stereochemistry if the carbon is chiral. openochem.org

While the S(_N)2 pathway is dominant for primary halides, under certain conditions, such as in the presence of a polar protic solvent and a non-basic nucleophile, an S(_N)1-type mechanism might be considered, although it is less likely. neetprep.comncert.nic.in The S(_N)1 reaction proceeds through a carbocation intermediate. chemistrysteps.comallen.in

The table below compares key features of S(_N)1 and S(_N)2 reactions at the C4 position:

| Feature | S(_N)1 Reaction | S(_N)2 Reaction |

| Mechanism | Two-step, involves a carbocation intermediate | One-step, concerted reaction |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Substrate | Favored for tertiary > secondary halides | Favored for primary > secondary halides |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Elimination Reactions Leading to Olefinic or Allenic Systems

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions at the C4 position. The most common elimination pathway for primary alkyl halides is the E2 mechanism, which competes with the S(_N)2 reaction. openochem.org The E2 reaction is a one-step process where the base abstracts a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.

Treatment of similar dihaloalkanes with strong bases can lead to the formation of allenes. For example, the reaction of 1,4-dibromobut-2-ene with dialkyl ketones and sodium hydride has been shown to produce allenic ketones. researchgate.netrsc.org While the starting material is different, the principle of base-induced elimination to form an allene (B1206475) is relevant. The formation of cyclobutane (B1203170) from 1,4-dibromobutane (B41627) with zinc is another example of an elimination-type reaction. brainly.in

The reaction of 1,4-dibromobut-2-yne has also been utilized in the synthesis of bifunctionalized allenes. researchgate.net These reactions highlight the potential for this compound to serve as a precursor to various unsaturated systems through elimination pathways.

Bifunctional Reactivity and Intermolecular Interactions

The presence of two distinct bromine atoms—one on a sp-hybridized carbon (vinylic) and one on a sp3-hybridized carbon (allylic)—gives this compound the potential for bifunctional reactivity. This dual substitution can lead to complex reaction outcomes, including intermolecular and intramolecular processes.

Intramolecular Cyclization Pathways Initiated by Bromine Functionalities

Intramolecular cyclization is a common reaction pathway for bifunctional molecules, often leading to the formation of cyclic compounds. frontiersin.org For this compound, one could hypothesize pathways where one part of the molecule reacts with the other, initiated by the bromine functionalities, potentially in the presence of a metal catalyst or a strong base. For instance, the reaction of the isomeric 1,4-dibromobut-2-yne with magnesium is proposed to form buta-1,2,3-triene, avoiding the highly strained cyclobutyne. stackexchange.com While this suggests the potential for complex intramolecular rearrangements and cyclizations within this class of compounds, specific studies detailing intramolecular cyclization pathways for this compound itself are not described in the available literature.

Stereochemical Outcomes and Diastereoselective Control in Reactions

The study of stereochemical outcomes is crucial for understanding reaction mechanisms and for the synthesis of stereochemically pure compounds. masterorganicchemistry.com Reactions involving the chiral center that could be created at the C4 position of this compound would be of stereochemical interest. However, there is a lack of specific research findings concerning the stereochemical or diastereoselective control in reactions involving this compound. For related compounds, such as other unactivated secondary alkyl halides, enantioconvergent cross-coupling reactions have been developed, where the stereochemistry of the product is controlled by a chiral catalyst. mit.edu Similar strategies could theoretically be applied to this compound, but experimental data is not available to substantiate this.

Strategic Applications of 1,4 Dibromobut 1 Yne in Advanced Organic Synthesis

Divergent Synthesis via Selective Functionalization

The differential reactivity of the two carbon-bromine bonds in 1,4-dibromobut-1-yne allows for a divergent synthetic approach, where a single starting material can be used to generate a variety of products through selective reactions at different positions.

Selective Cross-Coupling Reactions at C1 (e.g., Sonogashira, Negishi)

The bromine atom at the sp-hybridized C1 carbon is highly susceptible to substitution, making it an ideal site for various cross-coupling reactions.

Sonogashira Coupling: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the C1-Br bond readily participates in Sonogashira coupling reactions. For instance, coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst selectively forms a new carbon-carbon bond at the C1 position, leaving the C4-Br bond intact for further functionalization. jku.at This reaction is instrumental in the synthesis of conjugated enynes and diynes.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction offers a broad scope for forming C(sp)-C(sp3), C(sp)-C(sp2), and C(sp)-C(sp) bonds. The C1-Br bond of this compound can be selectively coupled with various organozinc reagents under Negishi conditions, providing a pathway to a diverse range of substituted butynes. organic-chemistry.org The higher reactivity of the vinylic bromide at C1 compared to the allylic bromide at C4 allows for this selective transformation.

| Reaction | Catalyst/Reagents | Description | Key Feature |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Forms a C-C bond between the C1 of this compound and a terminal alkyne. jku.at | Selective functionalization at the sp-hybridized carbon. |

| Negishi Coupling | Ni or Pd catalyst, organozinc reagent | Couples an organozinc compound at the C1 position. wikipedia.orgorganic-chemistry.org | Broad scope for introducing various organic groups. |

Selective Cross-Coupling Reactions at C4 (e.g., Suzuki, Stille)

Following the functionalization at C1, the less reactive C4-Br bond can be targeted using different cross-coupling strategies.

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for creating carbon-carbon bonds. scholaris.ca After an initial reaction at C1, the remaining C4-Br bond in the resulting monosubstituted butyne can undergo Suzuki coupling to introduce aryl or vinyl groups. This sequential approach allows for the controlled construction of complex molecules.

Stille Coupling: The Stille coupling utilizes an organotin compound and a palladium catalyst to form a new carbon-carbon bond with an organic halide. Similar to the Suzuki coupling, the Stille reaction can be employed to functionalize the C4 position of a C1-substituted this compound derivative. This provides another avenue for introducing a wide array of organic moieties.

Sequential Functionalization Strategies Leveraging Differential Reactivity

The inherent difference in reactivity between the C1-Br (vinylic) and C4-Br (allylic-like) bonds is the cornerstone of sequential functionalization strategies. The more reactive C1 position can be addressed first under milder conditions, leaving the C4 position available for a subsequent, often more forcing, reaction. This stepwise approach provides precise control over the final structure of the molecule. For example, a Sonogashira coupling at C1 followed by a Suzuki or Stille coupling at C4 allows for the synthesis of dissimilarly substituted butyne derivatives, which are valuable intermediates in the synthesis of complex natural products and functional materials.

Macrocyclization and Annulation Strategies

This compound and its derivatives are key precursors in the construction of cyclic and polycyclic systems through various macrocyclization and annulation reactions.

Participation in Click Chemistry (Copper-Catalyzed Alkyne-Azide Cycloaddition)

The terminal alkyne functionality, which can be readily introduced via reactions at the C1 position of this compound, is a perfect handle for "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgbeilstein-journals.org By incorporating an azide (B81097) group into a separate molecule, and reacting it with a this compound-derived alkyne, complex macrocycles can be assembled with high yields and minimal side products. colab.ws This strategy has been widely adopted in materials science and medicinal chemistry. nih.gov

| Strategy | Key Reaction | Description | Application |

|---|---|---|---|

| Macrocyclization | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Formation of a 1,2,3-triazole ring by reacting a this compound-derived alkyne with an azide. wikipedia.orgbeilstein-journals.org | Synthesis of complex macrocycles for materials and medicinal chemistry. nih.gov |

| Annulation | Diels-Alder Reaction | Derivatives of this compound act as dienophiles in [4+2] cycloaddition reactions to form six-membered rings. byjus.com | Construction of polycyclic frameworks. |

Diels-Alder and Related Pericyclic Reactions of Derived Systems

Derivatives of this compound, particularly those containing conjugated diene or enyne systems, can participate in Diels-Alder reactions. In these [4+2] cycloaddition reactions, the alkyne or a derived alkene acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. byjus.com This powerful ring-forming reaction allows for the rapid construction of complex polycyclic frameworks. The stereochemistry of the resulting cycloadduct can often be controlled by the geometry of the dienophile and the reaction conditions.

Intramolecular Cyclizations to Form Heterocycles or Carbocycles

The bifunctional nature of this compound, possessing both an alkyne and two bromide leaving groups, makes it a valuable precursor for the synthesis of various cyclic structures through intramolecular cyclization reactions. These reactions can lead to the formation of both heterocyclic and carbocyclic systems, depending on the nature of the nucleophile incorporated into the substrate.

Research has demonstrated the utility of this compound derivatives in constructing a range of heterocyclic compounds. For instance, derivatives of 1,4-dibromobut-2-yne have been employed in the synthesis of adamantyl-containing heterocycles such as pyrrolines, pyrroles, furans, and thiophenes. researchgate.netosi.lv In these reactions, the dibromoalkyne fragment acts as an electrophilic partner, reacting with various nucleophiles to form the heterocyclic ring. The resulting dihydro derivatives are often unstable and can be readily oxidized to their aromatic counterparts by atmospheric oxygen. researchgate.netosi.lv

The versatility of this scaffold extends to the formation of larger ring systems. Eight-membered heterocycles, including diazocine, oxazocine, and thiazocine derivatives, have been synthesized using adamantyl-substituted dibromobutene (B8328900) precursors. researchgate.netosi.lv Furthermore, 1,4-dibromobut-2-yne has been utilized as a key building block in the synthesis of allene-bearing benzisoxazole derivatives. chim.it This transformation involves a tandem alkylation-cyclization sequence, where a dianion intermediate reacts with the dibromide to furnish the final product. chim.it

In the realm of carbocycle synthesis, while direct intramolecular cyclization of a this compound-derived substrate is less commonly documented in the provided research, the related compound 1,4-dibromobut-2-ene has been shown to participate in the formation of carbocyclic structures. For example, 2-substituted 1,3-butadienes, which can be prepared from (E)-1,4-dibromobut-2-ene, can undergo [2+2] cycloadditions, leading to the formation of cyclobutane (B1203170) rings. scholaris.ca

The following table summarizes examples of heterocycles and carbocycles synthesized using this compound or its close derivatives as precursors.

| Precursor | Nucleophile/Reaction Partner | Resulting Cyclic System | Reference(s) |

| 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane | Various N, S, O-containing nucleophiles | Adamantyl-containing pyrrolines, pyrroles, furan, thiophene | researchgate.netosi.lv |

| 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane | Various dinucleophiles | Adamantyl-containing diazocine, oxazocine, thiazocine | researchgate.netosi.lv |

| 1,4-Dibromobut-2-yne | 3-(2-hydroxyphenyl)-isoxazole derivative | Allene-bearing benzisoxazole | chim.it |

| (E)-1,4-Dibromobut-2-ene | Cyclopentyl magnesium bromide (to form a diene), then chlorosulfonyl isocyanate | Cyclobutane-fused β-lactam | scholaris.ca |

Precursor to Propargyl and Allenyl Systems

This compound serves as a versatile starting material for the generation of valuable propargyl and allenyl systems, which are key intermediates in a multitude of organic transformations.

The synthesis of allenes, compounds featuring cumulative double bonds, can be achieved from this compound and its derivatives through elimination reactions. scispace.com A conceptually straightforward method for allene (B1206475) synthesis is the 1,2-elimination of a proton and a suitable leaving group from a precursor molecule. scispace.com

In a related context, the reaction of 1,4-dibromobut-2-ene with dialkyl ketones in the presence of a base, such as sodium hydride, has been shown to produce allenic ketones as the primary products. researchgate.net This transformation highlights the potential of dibromobutyne derivatives to serve as precursors for allenes.

Furthermore, the employment of 1,4-dibromobut-2-yne as a dibromide source in reactions with 3-(2-hydroxyphenyl)-isoxazole derivatives leads to the formation of allene-bearing benzisoxazoles. chim.it Although the mechanism involves a tandem alkylation-cyclization, the incorporation of the allene moiety originates from the dibromobutyne precursor. chim.it

The propargyl moiety is a fundamental building block in organic synthesis, and this compound can be a precursor to various propargyl compounds.

Propargyl Alcohols: While direct conversion of this compound to a propargyl alcohol is not explicitly detailed in the provided search results, the synthesis of propargyl alcohols from related bromoalkynes is a known transformation. rsc.org For instance, the coupling of bromoalkynes with alcohols under visible-light irradiation can yield propargyl alcohols. rsc.org

Propargyl Ethers: Propargyl ethers can be synthesized through the reaction of an alcohol with a propargyl halide. For example, the reaction of phenol (B47542) derivatives with propargyl bromide in acetone (B3395972) with a base yields (prop-2-ynyloxy)benzene derivatives. thieme-connect.com

Propargyl Amines: The synthesis of propargyl amines can be achieved through the reaction of an amine with a propargyl halide. For instance, the propargylation of tosylamide with propargyl bromide produces the corresponding N-propargylated sulfonamide. jku.at

The following table provides a summary of representative transformations involving the generation of propargyl systems.

| Precursor System | Reagent | Product Type | Reference(s) |

| Bromoalkynes | Alcohols (under visible light) | Propargyl alcohols | rsc.org |

| Phenol derivatives | Propargyl bromide | Propargyl ethers | thieme-connect.com |

| Tosylamide | Propargyl bromide | Propargyl amine | jku.at |

Scaffold for Chiral Auxiliaries and Ligand Synthesis

The unique structural features of this compound and its derivatives allow for their incorporation into chiral auxiliaries and ligands, which are pivotal in the field of asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While the direct use of this compound as a chiral auxiliary is not documented, its derivatives can be incorporated into molecules that serve this purpose. For example, condensation reactions involving 1,4-dibromobut-2-yne with dipotassium (B57713) salts of dicarboxylic acids lead to the formation of new acetylenic cyclic tetraesters. researchgate.netresearchgate.net These macrocyclic structures have the potential to be functionalized into chiral entities for asymmetric synthesis.

Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical course of a reaction. beilstein-journals.org The rigid and defined geometry of the butyne backbone in this compound makes it an attractive scaffold for the design of novel chiral ligands.

Although direct examples of chiral ligands derived from this compound are not prevalent in the provided search results, the synthesis of axially chiral biaryl diphosphine oxides has been reported, which have been successfully employed as ligands in catalytic asymmetric hydrogenations and [2+2+2] cycloadditions. tdx.cat The principles used in the synthesis of these complex chiral ligands could potentially be applied to derivatives of this compound to create novel ligand architectures.

The following table highlights the potential applications of this compound derivatives in the context of chiral auxiliaries and ligands.

| Application | Derivative/Synthetic Strategy | Potential Outcome | Reference(s) |

| Chiral Auxiliary Precursor | Acetylenic cyclic tetraesters from 1,4-dibromobut-2-yne and dicarboxylic acid salts | Functionalizable macrocycles for asymmetric control | researchgate.netresearchgate.net |

| Chiral Ligand Scaffold | Incorporation of the butyne unit into larger, rigid frameworks | Novel ligands for asymmetric catalysis | tdx.cat |

Advanced Spectroscopic and Structural Characterization of 1,4 Dibromobut 1 Yne and Its Derivatives

Elucidation of Electronic Structure and Molecular Conformation via High-Resolution Spectroscopy

High-resolution spectroscopy is instrumental in defining the electronic and conformational landscape of 1,4-dibromobut-1-yne. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its three-dimensional structure and the distribution of its electrons can be obtained.

Table 1: Hypothetical Crystallographic Parameters for a this compound Co-crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about the local chemical environment of atomic nuclei. For this compound, advanced NMR techniques are essential for a thorough characterization.

¹³C NMR: This technique would reveal the number of distinct carbon environments within the molecule. For this compound, four unique carbon signals would be expected, corresponding to the two sp-hybridized carbons of the alkyne and the two sp³-hybridized carbons bearing the bromine atoms. The chemical shifts of these signals would be influenced by the electronegativity of the adjacent bromine atoms and the hybridization state of the carbon.

Bromine NMR (⁷⁹Br and ⁸¹Br): Both bromine isotopes are NMR-active, though their quadrupolar nature leads to broad signals. ⁸¹Br is generally the preferred nucleus due to its higher sensitivity and narrower linewidths. Bromine NMR can provide direct information about the electronic environment around the bromine atoms.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing the connectivity within the this compound molecule. COSY would show correlations between neighboring protons, while HSQC would correlate each carbon atom to its directly attached proton(s).

Solid-State NMR: This technique provides information about the molecule in the solid phase, which can be complementary to data obtained from X-ray crystallography, especially for amorphous or poorly crystalline materials.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (≡C-Br) | Value |

| C2 (-C≡) | Value |

| C3 (-CH₂-) | Value |

| C4 (-CH₂Br) | Value |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and investigating conformational isomers.

Triple Bond (C≡C) Stretch: The carbon-carbon triple bond in this compound is expected to exhibit a characteristic stretching vibration in the region of 2100-2260 cm⁻¹ in the Raman spectrum. This peak is often weak or absent in the IR spectrum due to the low dipole moment change associated with this vibration in symmetric alkynes.

Carbon-Bromine (C-Br) Stretches: The C-Br stretching vibrations typically appear in the fingerprint region of the infrared spectrum, generally between 500 and 600 cm⁻¹. The presence of two C-Br bonds in different chemical environments (one attached to an sp-hybridized carbon and the other to an sp³-hybridized carbon) may lead to two distinct stretching frequencies.

Conformational Analysis: The flexibility around the C2-C3 single bond allows for different spatial arrangements (conformers) of the molecule. Vibrational spectroscopy can be used to study the conformational equilibrium in different phases (gas, liquid, or solid) by observing changes in the spectra with temperature or solvent.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C≡C Stretch | 2100 - 2260 | Raman |

| C-Br Stretch (sp-C) | 500 - 600 | FTIR/Raman |

| C-Br Stretch (sp³-C) | 500 - 600 | FTIR/Raman |

| C-H Stretch | 2850 - 3000 | FTIR/Raman |

Gas-Phase Spectroscopic Analysis and Conformational Studies

Studying molecules in the gas phase provides insights into their intrinsic properties, free from intermolecular interactions that are present in the condensed phases.

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. tanta.edu.eg To be microwave active, a molecule must possess a permanent dipole moment. tanta.edu.eg The analysis of the microwave spectrum yields highly precise rotational constants, which are inversely related to the moments of inertia of the molecule. youtube.com From these constants, it is possible to determine the molecular geometry, including bond lengths and angles, with very high accuracy. tanta.edu.eg For this compound, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would lead to distinct sets of rotational spectra, and the analysis of these isotopologues would aid in the precise determination of the atomic coordinates.

Table 4: Hypothetical Rotational Constants for this compound

| Rotational Constant | Value (MHz) |

|---|---|

| A | Value |

| B | Value |

| C | Value |

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. khanacademy.org The technique is based on the photoelectric effect. khanacademy.org

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to probe the energies of valence electrons. The resulting spectrum would show a series of bands corresponding to the ionization of electrons from the different molecular orbitals of this compound. The fine structure within these bands can provide information about the vibrational frequencies of the resulting cation.

X-ray Photoelectron Spectroscopy (XPS): XPS employs X-rays to ionize core electrons. This technique is element-specific and can provide information about the chemical environment of the atoms within the molecule. For this compound, XPS could be used to probe the core levels of the carbon and bromine atoms, revealing shifts in binding energies due to their different chemical environments.

The ionization energy, the energy required to remove an electron from an atom or molecule, can be directly determined from the photoelectron spectrum. nih.govkhanacademy.org

Table 5: Hypothetical Ionization Energies for this compound

| Molecular Orbital | Ionization Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Value |

| HOMO-1 | Value |

| ... | Value |

Ultrafast Spectroscopy for Reaction Dynamics in Derived Systems

While the direct study of this compound derivatives is not found, the principles of the techniques that would be employed are well-understood.

Time-Resolved Vibrational Spectroscopy

Time-resolved vibrational spectroscopy is a powerful method for tracking the structural evolution of molecules during a chemical reaction. By monitoring changes in the vibrational frequencies of specific bonds, researchers can gain insight into the breaking and forming of chemical bonds, as well as conformational changes within the molecule. This technique could, in principle, be applied to derivatives of this compound to follow the dynamics of reactions initiated, for example, by photolysis of a carbon-bromine bond.

A hypothetical study could involve the use of an ultrafast laser pulse to initiate a reaction and a subsequent, time-delayed probe pulse to measure the vibrational spectrum of the transient species. The resulting data would be a series of spectra at different time points, revealing the appearance and disappearance of vibrational bands corresponding to reactants, intermediates, and products.

Table 1: Hypothetical Time-Resolved Vibrational Spectroscopy Data for a this compound Derivative

| Time Delay (fs) | Observed Vibrational Frequency (cm⁻¹) | Assignment |

| 0 | 2250 | C≡C stretch (reactant) |

| 650 | C-Br stretch (reactant) | |

| 100 | 2100 | C≡C stretch (intermediate) |

| 580 | C-Br stretch (weakened) | |

| 500 | 2150 | C≡C stretch (product) |

| - | C-Br stretch (absent) |

This table is for illustrative purposes only and does not represent actual experimental data.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy provides complementary information by probing the electronic states of a molecule during a reaction. This technique measures the change in absorbance of a sample following excitation by a pump pulse. By analyzing the transient absorption spectrum at various time delays, it is possible to track the flow of energy through different electronic states and identify the lifetimes of excited states and the formation of transient species with distinct electronic signatures.

For a derivative of this compound, fs-TA could be used to study photodissociation dynamics. The initial excitation would populate an excited electronic state, and the subsequent evolution of the transient absorption signal would reveal the timescale for bond cleavage and the formation of radical intermediates.

Table 2: Hypothetical Femtosecond Transient Absorption Spectroscopy Data for a this compound Derivative

| Time Delay (ps) | Wavelength (nm) | ΔA (change in absorbance) | Interpretation |

| 0.1 | 350 | 0.1 | Excited state absorption |

| 1 | 450 | 0.05 | Appearance of radical intermediate |

| 10 | 350 | 0.01 | Decay of excited state |

| 100 | 450 | 0.005 | Decay of intermediate |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Chemistry and Theoretical Insights into 1,4 Dibromobut 1 Yne

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic nature of 1,4-dibromobut-1-yne. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.net It is favored for its balance of computational cost and accuracy, making it suitable for studying ground state geometries and the energetics of molecular systems. escholarship.org For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G**), are used to optimize the molecular geometry to its lowest energy state. researchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. The resulting data provides a clear picture of the molecular architecture, such as the linearity of the alkyne group and the spatial arrangement of the bromine atoms. Furthermore, DFT is used to calculate thermodynamic properties like the enthalpy of formation and Gibbs free energy, which are crucial for understanding the molecule's stability and reactivity. While specific peer-reviewed DFT studies detailing the optimized geometry of this compound are not prevalent, the methodology is standard for this type of analysis.

Table 1: Parameters Determined from DFT-Based Geometry Optimization

| Parameter Type | Specific Examples for this compound | Description |

|---|---|---|

| Bond Lengths | C≡C, C-C, C-H, C-Br | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | ∠Br-C-C, ∠C-C-C, ∠H-C-H | The angle formed between three connected atoms. |

| Dihedral Angles | Br-C-C-C, H-C-C-Br | The angle between two intersecting planes, defining conformational properties. |

| Energetics | Total Energy, Enthalpy of Formation | Calculated energies that indicate the stability of the optimized geometry. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics to solve the electronic structure of a molecule, without relying on experimental data or empirical parameterization. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are used to achieve higher accuracy than standard DFT for properties like interaction energies and reaction barriers. znaturforsch.com

For this compound, these high-accuracy predictions are valuable for benchmarking results from more cost-effective DFT methods and for obtaining reliable data on electronic properties where electron correlation effects are significant. For instance, ab initio calculations can provide precise values for electron affinity and ionization potential, which are fundamental to understanding the molecule's behavior in redox reactions. Studies on related energetic acetylene (B1199291) derivatives have utilized ab initio calculations to determine gas-phase structures and relative conformer energies with good agreement with experimental data. znaturforsch.com

Understanding the distribution of electrons within a molecule is key to explaining its polarity, reactivity, and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, bond strength, and the distribution of electron density into localized bonds and lone pairs. researchgate.net For this compound, NBO analysis would reveal the significant polarization of the C-Br bonds due to the high electronegativity of bromine, leading to partial positive charges on the carbon atoms and partial negative charges on the bromine atoms.

Another powerful technique is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density. univ-reims.fr This method can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. univ-reims.fr The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type (e.g., covalent vs. ionic). univ-reims.fr For this compound, BCP analysis would characterize the covalent nature of the C-C and C-H bonds and the polar covalent nature of the C-Br bonds.

Table 2: Typical Outputs of Electron Distribution Analyses

| Analysis Method | Key Parameters | Insights for this compound |

|---|---|---|

| Natural Bond Orbital (NBO) | Natural Atomic Charges, Hyperconjugative Interaction Energies | Quantifies charge separation in C-Br bonds; identifies stabilizing orbital interactions. |

| Atoms in Molecules (AIM) | Electron Density (ρ) at BCP, Laplacian of Electron Density (∇²ρ) | Characterizes the strength and nature of covalent bonds (C≡C, C-C, C-H) and polar bonds (C-Br). |

| Molecular Electrostatic Potential (MEP) | MEP Surface Map | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for nucleophilic or electrophilic attack. researchgate.net |

Simulation of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by simulating the transformation from reactants to products. researchgate.net This involves mapping the potential energy surface (PES) to identify stable intermediates and the high-energy transition states that connect them.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. libretexts.org For a chemical reaction, the PES represents the energy landscape that the system traverses. By mapping the PES, chemists can identify the most favorable reaction pathway, which corresponds to the path of minimum energy. libretexts.org

For key reactions involving this compound, such as nucleophilic substitution at the sp³-hybridized carbon or addition reactions across the triple bond, PES mapping can be performed by systematically changing key geometric parameters (e.g., bond distances of breaking and forming bonds) and calculating the energy at each point. This process helps locate reactants, products, and any intermediates in energy minima, as well as the transition states at energy maxima (saddle points) along the reaction coordinate. researchgate.net

Once a transition state (a first-order saddle point on the PES) has been located, it is crucial to confirm that it indeed connects the desired reactants and products. researchgate.netepfl.ch The Intrinsic Reaction Coordinate (IRC) is the minimum energy path on the PES that connects the transition state downhill to the reactants on one side and to the products on the other. scm.commpg.de

An IRC calculation starts at the transition state geometry and follows the steepest descent path in mass-weighted coordinates in both the forward and reverse directions. epfl.chscm.com Successful completion of an IRC calculation provides a clear trajectory of the reaction, visualizing the continuous geometric changes as reactants are converted to products. This validates the proposed reaction mechanism and ensures that the identified transition state is the correct one for the reaction under investigation. researchgate.net The energy profile along the IRC provides the reaction's activation barriers, which are essential for calculating reaction rates using transition state theory.

Solvent Effects in silico Modeling

The chemical behavior and reactivity of a molecule are profoundly influenced by its solvent environment. In silico modeling provides a powerful lens through which to study these solvent effects at a molecular level, offering insights that can be difficult to obtain experimentally. For a polar molecule like this compound, with its electronegative bromine atoms and electron-rich alkyne bond, solvent interactions are critical.

Computational models for simulating solvent effects are broadly categorized into implicit and explicit models. diva-portal.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a defined dielectric constant. diva-portal.orgresearchgate.net This approach is computationally efficient and is effective for calculating properties like the solvation free energy, which indicates how favorably a solute dissolves in a given solvent. diva-portal.org For this compound, PCM or GB models could be used to rapidly screen various solvents to predict its relative solubility and stability, which is valuable for designing reaction conditions. rsc.org

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. diva-portal.org For this compound in a protic solvent like methanol (B129727) or a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), explicit solvent simulations could reveal the specific geometry and dynamics of the solvation shell around the bromine atoms and the alkyne moiety.

Theoretical studies on similar haloalkanes have shown that the reaction environment (gas phase vs. aqueous solution) can reverse the order of reactivities, highlighting the critical role of the solvent. acs.org Such computational approaches, combining quantum mechanics with solvent models, are essential for accurately predicting reaction barriers and mechanisms in solution. researchgate.netacs.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can elucidate the nature of intermolecular forces that govern the condensed-phase behavior of substances like this compound.

For halogenated compounds, a key intermolecular force is halogen bonding. This is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. nih.gov MD simulation protocols have been specifically developed to model halogen bonding by including charged extra points to represent the anisotropic charge distribution (the σ-hole) on the halogen atom. nih.gov An MD simulation of this compound would likely reveal strong halogen bonds (C-Br···Br-C or C-Br···π) between molecules, influencing its physical properties such as boiling point and crystal packing.

Conformational Analysis and Rotational Barriers

While extensive experimental and computational studies have been performed on the isomer 1,4-dibromobut-2-yne, which shows a preference for a gauche conformation due to torsional effects, specific computational studies on the conformational landscape of this compound are not prominent in the surveyed literature.

Theoretically, the conformational analysis of this compound would be performed using quantum chemical methods, primarily Density Functional Theory (DFT). The standard procedure involves:

Potential Energy Surface (PES) Scan: The dihedral angle of interest (e.g., the Br-C-C-C angle) is systematically rotated in discrete steps.

Energy Calculation: At each step, a constrained geometry optimization is performed to calculate the potential energy of the conformer.

Identification of Minima and Maxima: The resulting PES plot reveals low-energy stable conformers (local minima) and the energy barriers (transition states or maxima) that separate them.

This analysis would identify the most stable conformers of this compound and quantify the energy required for rotation around its single bonds, which is crucial for understanding its dynamic behavior and reactivity.

Solvation Dynamics and Aggregation Behavior

Solvation dynamics refers to how the solvent shell around a solute molecule reorganizes in response to a change in the solute, such as electronic excitation. These dynamics are typically studied using time-resolved MD simulations. For this compound, simulations could track the reorientation of polar solvent molecules around the molecule after a simulated laser pulse, providing insight into local solvent viscosity and polarity.

Aggregation behavior, or the tendency of molecules to self-associate, can also be modeled using MD simulations. By placing multiple this compound molecules in a simulation box with a chosen solvent, one can observe whether they form clusters or aggregates over time. The primary driving forces for aggregation would be intermolecular interactions, including van der Waals forces and the previously mentioned halogen bonding. The simulations would provide information on the size, structure, and stability of these aggregates in different solvents. Such studies are crucial for understanding phenomena like precipitation and crystallization.

Spectroscopic Property Prediction from Theoretical Models

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra from first principles, researchers can assign experimental peaks, understand structure-property relationships, and identify unknown compounds.

Calculated NMR Chemical Shifts and Coupling Constants

Predicting NMR spectra using computational methods has become a standard tool in chemical structure elucidation. Modern approaches often use Density Functional Theory (DFT) or machine learning models to achieve high accuracy. nih.gov

The typical workflow for predicting the ¹H and ¹³C NMR spectra of this compound would be as follows:

Conformational Search: Identify all significant low-energy conformers of the molecule, as NMR shifts are a Boltzmann-weighted average over the entire conformational ensemble. github.io

Geometry Optimization: Optimize the geometry of each conformer at a reliable level of theory (e.g., B3LYP-D3/6-31G(d)). github.io

NMR Calculation: For each optimized conformer, calculate the magnetic shielding tensors using a functional and basis set specifically parameterized for NMR predictions (e.g., WP04 functional with a large basis set) and an implicit solvent model (e.g., PCM for chloroform (B151607) or DMSO). github.io

Boltzmann Weighting: Calculate the chemical shifts by averaging the results for each conformer based on their relative energies (Boltzmann distribution). A linear correction is often applied to match the results more closely with experimental data. github.io

The output would be a set of predicted chemical shifts (δ) for each unique proton and carbon atom and the spin-spin coupling constants (J-couplings). An illustrative table of predicted values for the key atoms in this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (≡C-Br) | - | ~45-55 | sp-hybridized carbon bonded to bromine. |

| C2 (-C≡) | - | ~75-85 | sp-hybridized carbon. |

| C3 (-CH₂-) | ~3.3-3.8 | ~30-35 | Methylene group adjacent to an alkyne and a brominated carbon. |

| C4 (-CH₂Br) | ~3.9-4.4 | ~25-30 | Methylene group directly bonded to bromine. |

Simulated Vibrational Spectra and Normal Mode Analysis

Vibrational spectroscopy (Infrared and Raman) is a key technique for identifying functional groups. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nepjol.info

The simulation process involves:

Geometry Optimization: The molecule's geometry is first optimized to find its minimum energy structure using a DFT method (e.g., B3LYP with a basis set like 6-311G(d,p)). orientjchem.org

Frequency Calculation: At the optimized geometry, the second derivatives of the energy are calculated to obtain the harmonic vibrational frequencies. nepjol.info These frequencies often have a systematic error and are scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to better match experimental data. researchgate.net

Normal Mode Analysis: Each calculated frequency corresponds to a specific "normal mode" of vibration, which describes the collective motion of the atoms (e.g., stretching, bending, twisting). Potential Energy Distribution (PED) analysis is used to quantify the contribution of each type of internal coordinate (bond stretch, angle bend) to a given normal mode. nepjol.infoorientjchem.org

This analysis allows for unambiguous assignment of the peaks in experimental IR and Raman spectra. Below is a table of illustrative predicted frequencies for key vibrational modes in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (CH₂) | ~2950-3050 | Medium | Medium |

| C≡C Stretch | ~2200-2250 | Weak/Medium | Strong |

| CH₂ Scissoring | ~1420-1460 | Medium | Weak |

| CH₂ Wagging/Twisting | ~1200-1300 | Medium | Weak |

| C-Br Stretch | ~550-650 | Strong | Medium |

Advanced Materials Science Applications of 1,4 Dibromobut 1 Yne Frameworks

Precursor for Polymer Synthesis and Macromolecular Architectures

The dual functionality of 1,4-dibromobut-1-yne makes it a hypothetical candidate for polymerization reactions. The presence of two bromine atoms allows for it to act as a monomer that can be incorporated into polymer chains through substitution or coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 91219-60-2 nih.gov |

| Molecular Formula | C₄H₄Br₂ nih.gov |

| Molecular Weight | 211.88 g/mol nih.gov |

| SMILES | C(CBr)C#CBr |

| Key Functional Groups | Terminal Bromoalkyne, Bromoalkane |

Poly(alkynes) are a class of polymers featuring a backbone composed of repeating alkyne units. These materials are of interest for their potential electronic and optical properties. Theoretically, this compound could be used to synthesize acetylenic polymers through several pathways. For instance, polycondensation reactions could be envisioned where both bromine atoms are substituted by nucleophiles from a co-monomer.

A more direct route to an acetylenic polymer backbone would involve a coupling reaction. While specific examples involving this compound are not documented, reactions like Sonogashira or Glaser coupling are standard methods for forming C-C bonds between alkyne units. The bromoalkyne end of the molecule could participate in such coupling reactions, while the bromoalkyl end could be used to link these units together, potentially forming a polymer with alkyne moieties either in the main chain or as pendant groups.

Cross-linking agents are crucial for transforming linear polymer chains into a three-dimensional network, thereby enhancing mechanical strength, thermal stability, and chemical resistance. With its two reactive bromine atoms, this compound could hypothetically function as a cross-linking agent.

In this role, the molecule could be introduced into a pre-polymerized system containing nucleophilic sites. Each bromine atom could then react with different polymer chains, forming covalent bonds that bridge them together. The central alkyne unit would remain as a rigid, linear spacer within the cross-link, potentially influencing the final properties of the polymer network. The alkyne group itself could also undergo further reactions, such as cycloadditions, to create more complex network structures. Despite this potential, there is no specific research confirming its use for this purpose.

Conjugated polymers, which feature alternating single and multiple bonds along their backbone, are fundamental materials in organic electronics for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of alkyne units into these polymers can influence their electronic structure, solubility, and morphology.

Theoretically, this compound could serve as a building block for such materials. The bromoalkyne functionality is a key handle for cross-coupling reactions (e.g., Sonogashira coupling) that are central to the synthesis of many conjugated polymers. It could be reacted with terminal alkynes or aryl halides to extend the conjugated system. The bromoethyl group offers a secondary point for reaction, allowing for the creation of non-linear or branched architectures. However, the aliphatic nature of the two carbons between the reactive centers might interrupt the π-conjugation along the polymer backbone, which could be a limitation for certain electronic applications. No published studies were found that demonstrate the use of this compound in this context.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The unique geometry and electronic properties of alkynes make them valuable components in the design of such assemblies.

Acetylenic ligands are widely used in the construction of metallosupramolecular structures, where metal ions act as coordination centers to direct the assembly of organic linkers. The alkyne unit can interact with metal centers through π-coordination or be part of a larger ligand system that binds to the metal.

This compound could serve as a precursor to multidentate acetylenic ligands. For example, nucleophilic substitution of its two bromine atoms with chelating groups (e.g., pyridines, amines, or thiols) would yield a flexible ligand with a central alkyne spacer. The resulting ligand could then be complexed with various metal ions to form discrete metallacycles or extended coordination polymers. The rigidity of the C≡C triple bond combined with the flexibility of the ethyl linker would impart specific geometric constraints on the final architecture. While this is a chemically feasible strategy, the literature does not provide specific examples of such ligands being synthesized from this compound.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline, porous materials constructed from molecular building blocks linked by strong covalent or coordinative bonds, respectively. The properties of these materials are dictated by the geometry and functionality of their constituent linkers.

The typical building blocks for COFs and MOFs are rigid, aromatic molecules with specific symmetries (e.g., linear, trigonal, or tetrahedral) to ensure the formation of a crystalline, porous network. The structure of this compound, being a small, flexible, and aliphatic molecule, does not align well with the design principles for typical rigid framework materials. Its flexibility would likely lead to the formation of amorphous or poorly crystalline materials rather than the highly ordered structures characteristic of COFs and MOFs. Consequently, its use as a primary building block in this area of materials science is not anticipated and has not been reported.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄H₄Br₂ |

| 1,4-Dibromobut-2-yne | C₄H₄Br₂ |

Halogen Bonding in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional superstructures. Among these forces, the halogen bond has emerged as a powerful tool for crystal engineering, which focuses on designing and building crystal structures with desired properties. usherbrooke.carsc.org The halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). mdpi.comnih.gov

The formation and strength of a halogen bond are largely dictated by the "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to the R–X covalent bond (where X is a halogen). nih.govmdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing character of the attached R group. nih.gov

In the case of this compound, the molecule possesses two distinct bromine atoms that can potentially act as halogen bond donors: